Cas no 14548-39-1 (6-bromo-2,3-dihydro-1H-inden-1-one)
6-bromo-2,3-dihydro-1H-inden-1-one Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-1-indanone
- 6-BROMO-2,3-DIHYDROINDEN-1-ONE
- 6-BROMO-INDAN-1-ONE
- 6-BROMO INDANONE
- 6-bromo-2,3-dihydro-1H-inden-1-one
- 6-Bromoindan-1-one
- 6-BroMoindaonoe
- 1H-Inden-1-one,6-bromo-2,3-dihydro-
- 6-BroMo-1-indanone 98%
- 6-Bromo-1-indanone,98%
- 6-Bromo-1-indanone, >=99%
- 6-Bromoindanone
- 1-Indanone, 6-bromo-
- 1H-Inden-1-one, 6-bromo-2,3-dihydro-
- 6-bromo-indanone
- 6-bromo--1-indanone
- PubChem13783
- 1-Indanone, 6-bromo-,
- KSC490E7H
- AMOT0646
- Jsp002661
- SEQHEDQNODAFIU-UHFFFAOYSA-N
- BCP16277
- A
-
- MDL: MFCD02179286
- Inchi: 1S/C9H7BrO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2
- InChI Key: SEQHEDQNODAFIU-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C(CC2)=O
Computed Properties
- Exact Mass: 209.96800
- Monoisotopic Mass: 209.968
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.4
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.608
- Melting Point: 110.0 to 114.0 deg-C
- Boiling Point: 291.6°Cat760mmHg
- Flash Point: 111.6℃
- Refractive Index: 1.623
- PSA: 17.07000
- LogP: 2.57800
- λmax: 302(EtOH)(lit.)
- Solubility: Not available
6-bromo-2,3-dihydro-1H-inden-1-one Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: 24/25
- Storage Condition:Store at room temperature
6-bromo-2,3-dihydro-1H-inden-1-one Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
6-bromo-2,3-dihydro-1H-inden-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3711-5g |
6-bromo-2,3-dihydro-1H-inden-1-one |
14548-39-1 | 98.0%(GC) | 5g |
¥690.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3711-1g |
6-bromo-2,3-dihydro-1H-inden-1-one |
14548-39-1 | 98.0%(GC) | 1g |
¥160.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B197A-5g |
6-bromo-2,3-dihydro-1H-inden-1-one |
14548-39-1 | 98% | 5g |
¥51.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B197A-1g |
6-bromo-2,3-dihydro-1H-inden-1-one |
14548-39-1 | 98% | 1g |
¥33.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B197A-25g |
6-bromo-2,3-dihydro-1H-inden-1-one |
14548-39-1 | 98% | 25g |
¥208.0 | 2022-05-30 | |
| Chemenu | CM107048-1000g |
6-bromo-2,3-dihydro-1H-inden-1-one |
14548-39-1 | 95%+ | 1000g |
$773 | 2021-06-17 | |
| Fluorochem | 037027-1g |
6-Bromo-1-indanone |
14548-39-1 | 97% | 1g |
£11.00 | 2022-03-01 | |
| Fluorochem | 037027-5g |
6-Bromo-1-indanone |
14548-39-1 | 97% | 5g |
£17.00 | 2022-03-01 | |
| Fluorochem | 037027-10g |
6-Bromo-1-indanone |
14548-39-1 | 97% | 10g |
£28.00 | 2022-03-01 | |
| Fluorochem | 037027-25g |
6-Bromo-1-indanone |
14548-39-1 | 97% | 25g |
£52.00 | 2022-03-01 |
6-bromo-2,3-dihydro-1H-inden-1-one Suppliers
6-bromo-2,3-dihydro-1H-inden-1-one Related Literature
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Fatima Hussein,Corentin Pigot,Francisco Romero Lairado,Marco Minissale,Eric Salomon,Thierry Angot,Frédéric Dumur,Malek Nechab,Didier Gigmes,Sylvain Clair,Luca Giovanelli New J. Chem. 2022 46 22869
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Derek R. Boyd,Narain D. Sharma,Nigel I. Bowers,Rosemary Boyle,John S. Harrison,Kyoung Lee,Timothy D. H. Bugg,David T. Gibson Org. Biomol. Chem. 2003 1 1298
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Derek R. Boyd,Narain D. Sharma,Nigel I. Bowers,Rosemary Boyle,John S. Harrison,Kyoung Lee,Timothy D. H. Bugg,David T. Gibson Org. Biomol. Chem. 2003 1 1298
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Jan S. W?ssner,David C. Grenz,Daniel Kratzert,Birgit Esser Org. Chem. Front. 2019 6 3649
Additional information on 6-bromo-2,3-dihydro-1H-inden-1-one
Recent Advances in the Study of 6-Bromo-2,3-dihydro-1H-inden-1-one (CAS: 14548-39-1) in Chemical Biology and Pharmaceutical Research
The compound 6-bromo-2,3-dihydro-1H-inden-1-one (CAS: 14548-39-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and potential therapeutic applications. The information presented here is derived from recent peer-reviewed publications, patents, and industry reports, ensuring the accuracy and relevance of the content.
Recent studies have highlighted the role of 6-bromo-2,3-dihydro-1H-inden-1-one as a key intermediate in the synthesis of various bioactive molecules. Its unique structural features, including the bromo-substituted indenone core, make it a valuable scaffold for designing novel inhibitors and modulators of biological targets. For instance, researchers have utilized this compound to develop potent inhibitors of protein kinases and other enzymes involved in disease pathways. The compound's ability to undergo diverse chemical transformations further enhances its utility in medicinal chemistry.
In terms of biological activity, 6-bromo-2,3-dihydro-1H-inden-1-one has demonstrated promising effects in preclinical models. A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant anti-inflammatory and anticancer properties. The mechanism of action involves the modulation of key signaling pathways, such as the NF-κB and MAPK pathways, which are critical in the regulation of cell proliferation and inflammation. These findings suggest that 6-bromo-2,3-dihydro-1H-inden-1-one could serve as a lead compound for the development of new therapeutic agents.
Another area of interest is the compound's potential application in neurodegenerative diseases. Recent research has shown that 6-bromo-2,3-dihydro-1H-inden-1-one derivatives can cross the blood-brain barrier and exhibit neuroprotective effects in models of Alzheimer's and Parkinson's diseases. These effects are attributed to the compound's ability to reduce oxidative stress and inhibit the aggregation of pathological proteins, such as amyloid-beta and alpha-synuclein. These findings open new avenues for the development of disease-modifying therapies for neurodegenerative disorders.
The synthesis of 6-bromo-2,3-dihydro-1H-inden-1-one has also been optimized in recent years to improve yield and scalability. Advances in catalytic methods, such as palladium-catalyzed cross-coupling reactions, have enabled the efficient production of this compound and its derivatives. These synthetic improvements are crucial for facilitating further research and potential commercialization of 6-bromo-2,3-dihydro-1H-inden-1-one-based therapeutics.
In conclusion, 6-bromo-2,3-dihydro-1H-inden-1-one (CAS: 14548-39-1) represents a promising scaffold in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with recent advancements in synthesis and drug development, underscore its potential as a valuable tool for discovering new therapeutics. Future research should focus on elucidating its mechanisms of action in greater detail and exploring its applications in additional disease areas.
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